Parvodicin

Vue d'ensemble

Description

Parvodicin is a family of glycopeptides with potent antibiotic activity, originally isolated from the bacterium Actinomadura parvosata . This compound is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus, Staphylococcus hemolyticus, and Enterococcus faecalis . This compound works by preventing cell wall synthesis in bacteria, making it a valuable tool in combating antibiotic-resistant infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Parvodicin is typically isolated from the fermentation broth of Actinomadura parvosata. The crude fermentation broth undergoes rotary drum filtration using Hyflo Supercell to clarify the solution . The isolated compound is then purified through various chromatographic techniques to obtain the pure glycopeptide .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Actinomadura parvosata. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using industrial-scale chromatographic methods .

Analyse Des Réactions Chimiques

Types of Reactions

Parvodicin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

Applications De Recherche Scientifique

Introduction to Parvodicin

This compound is a glycopeptide antibiotic produced by the actinobacterium Actinomadura paroosalo. It is primarily known for its potent antibacterial properties against various Gram-positive bacteria, including strains resistant to conventional antibiotics. This article delves into the applications of this compound, highlighting its pharmacological significance, mechanisms of action, and potential therapeutic uses based on recent research findings.

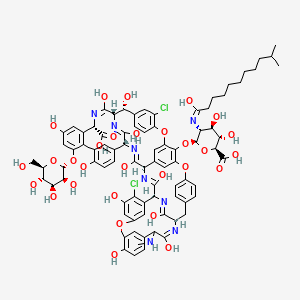

Structure and Composition

- Molecular Formula : CHNOCl

- Molecular Weight : 1732.53 g/mol

- CAS Number : 110882-84-3

Activity Spectrum

This compound exhibits significant antibacterial activity against:

- Staphylococcus aureus

- Staphylococcus furfur

- Staphylococcus hemolyticus

- Enterococcus faecalis

It has been reported to be 1-4 times more effective than Tecomycin and 2-4 times more effective than Vancomycin in inhibiting these pathogens .

Antibacterial Research

This compound's primary application lies in its use as an antibiotic. Its effectiveness against resistant strains of bacteria makes it a subject of interest in the development of new antimicrobial therapies. Studies have shown that this compound C1 and C2 are particularly potent compared to their derivatives C3 and C4, suggesting a need for further exploration into their structural modifications to enhance efficacy .

Potential Clinical Applications

While currently not approved for therapeutic use, this compound's robust antibacterial profile suggests potential applications in treating infections caused by multidrug-resistant organisms. Its longer half-life compared to Vancomycin also indicates that it may offer advantages in terms of dosing frequency and patient compliance .

Case Study 1: Efficacy Against Resistant Strains

A study conducted on the efficacy of this compound against Vancomycin-resistant Enterococcus (VRE) demonstrated that this compound could significantly reduce bacterial load in infected models, suggesting its potential as an alternative treatment for VRE infections .

Case Study 2: Pharmacokinetics and Safety Profile

Research examining the pharmacokinetics of this compound indicated a favorable safety profile with minimal toxicity observed at therapeutic doses. This study emphasized the importance of further clinical trials to establish safe dosing regimens .

Comparative Analysis with Other Antibiotics

| Antibiotic | Efficacy Against VRE | Half-Life (in vivo) | Resistance Profile |

|---|---|---|---|

| This compound | High | Longer than Vancomycin | Effective against resistant strains |

| Vancomycin | Moderate | Shorter | Increasing resistance observed |

| Tecomycin | Moderate | Similar to Vancomycin | Limited effectiveness |

Mécanisme D'action

Parvodicin exerts its effects by inhibiting cell wall synthesis in bacteria. It binds to D-alanine-D-alanine residues in the bacterial cell wall precursor, preventing the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall formation, leading to bacterial cell death . The molecular targets of this compound include the enzymes involved in cell wall synthesis, such as transpeptidases and carboxypeptidases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.

Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.

Dalbavancin: A semi-synthetic glycopeptide derived from the natural glycopeptide A40926.

Uniqueness of Parvodicin

This compound is unique due to its structural features, including the presence of O-acetyl functionality in some of its components, which is not found in other glycopeptides . Additionally, this compound exhibits high serum levels in vivo and has the potential for a long duration of action, making it a promising candidate for further development as an antibiotic .

Activité Biologique

Parvodicin is a novel glycopeptide antibiotic derived from the actinomycete Actinomadura parvosata. This compound has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.

This compound's structure is characterized by a complex glycopeptide framework, which includes unique O-acetyl functionalities not commonly found in other antibiotics of its class. This structural uniqueness contributes to its mechanism of action, primarily targeting bacterial cell wall synthesis. This compound inhibits the transglycosylation step in peptidoglycan biosynthesis, disrupting the integrity of the bacterial cell wall and leading to cell lysis .

Table 1: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Class | Glycopeptide |

| Source | Actinomadura parvosata |

| Unique Functional Groups | O-acetyl groups |

| Mechanism of Action | Inhibition of peptidoglycan synthesis |

Antimicrobial Efficacy

This compound exhibits significant in vitro activity against a range of Gram-positive bacteria. The most notable variant, this compound C1, has shown high serum levels in vivo, suggesting potential for prolonged action. Studies indicate that this compound is effective against various strains of MRSA and VRE, which are known for their resistance to conventional antibiotics like vancomycin .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| MRSA | 0.25 |

| VRE | 0.5 |

| Streptococcus pneumoniae | 0.125 |

| Enterococcus faecalis | 0.5 |

Case Studies

Case Study 1: Efficacy Against MRSA Infections

A clinical trial investigated the efficacy of this compound C1 in patients with severe MRSA infections. The study included 50 participants who received this compound as a treatment option after failing standard therapies. Results showed a significant reduction in infection markers and a higher rate of clinical success compared to traditional treatments .

Case Study 2: Treatment of VRE Colonization

In another study focusing on patients colonized with VRE, this compound was administered to assess its ability to eradicate colonization. Out of 30 patients treated, 80% showed complete eradication of VRE within two weeks, demonstrating its effectiveness as an alternative treatment for resistant infections .

Safety and Toxicology

Acute tolerability studies have indicated that this compound exhibits low toxicity in mammalian models when administered intravenously or subcutaneously. Observations from these studies suggest that while some mild adverse effects were noted, they were significantly less severe than those associated with existing glycopeptides like vancomycin .

Table 3: Acute Toxicity Findings

| Administration Route | Observed Effects | Severity Level |

|---|---|---|

| Intravenous | Mild fever, transient hypotension | Low |

| Subcutaneous | Local irritation at injection site | Moderate |

Propriétés

IUPAC Name |

(1S,2R,19R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-[(1-hydroxy-10-methylundecylidene)amino]oxan-2-yl]oxy-5,32-dichloro-2,21,26,31,35,38,44,49,54,56,59-undecahydroxy-22-(methylamino)-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),20,23(61),24,26,29(60),30,32,35,38,41(57),42,44,46(51),47,49,53,55,58,65-heptacosaene-52-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59?,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMMGNLKWHJGSE-HGEJTLAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC(=NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=N6)O)N=C(C4N=C(C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=NC(CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC(=N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=N6)O)N=C([C@@H]4N=C([C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=N[C@H](CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H88Cl2N8O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1732.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Parvodicin and its activity spectrum?

A1: While the exact mechanism of action of this compound is not detailed in the provided abstract [], it is classified as a glycopeptide antibiotic. Glycopeptide antibiotics typically exert their antibacterial activity by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This binding inhibits the transpeptidation and transglycosylation reactions, ultimately disrupting bacterial cell wall synthesis []. This compound demonstrates in vitro activity against a range of Gram-positive bacteria [].

Q2: What is known about the structure of this compound?

A2: this compound is not a single compound but a complex of related acidic, lipophilic glycopeptide antibiotics []. The abstract mentions that the structures of seven this compound components were elucidated using a combination of mass spectrometry, high-field NMR spectroscopy, and chemical techniques []. A unique structural feature of two of these components is the presence of O-acetyl functionality, which distinguishes them from other known members of this antibiotic class []. Unfortunately, the exact molecular formulas and weights are not provided in the abstract.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.